molecular formula C7H9BrClNO2 B13771576 2-Amino-6-bromo-4-methoxyphenol hydrochloride

2-Amino-6-bromo-4-methoxyphenol hydrochloride

Cat. No.: B13771576
M. Wt: 254.51 g/mol
InChI Key: SBKZWTFNHXIAIE-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-methoxyphenol hydrochloride is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of phenol, characterized by the presence of amino, bromo, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-4-methoxyphenol hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxyphenol followed by nitration and subsequent reduction to introduce the amino group. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4-methoxyphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

    Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-bromo-4-methoxyphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-4-methoxyphenol hydrochloride involves its interaction with specific molecular targets. The amino and bromo groups play a crucial role in its reactivity and binding to biological molecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-bromo-4-fluorophenol
  • 4-Amino-2-bromo-6-chlorophenol
  • 4-Amino-3-bromo-8-methoxyquinoline

Uniqueness

2-Amino-6-bromo-4-methoxyphenol hydrochloride is unique due to the specific arrangement of functional groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H9BrClNO2

Molecular Weight

254.51 g/mol

IUPAC Name

2-amino-6-bromo-4-methoxyphenol;hydrochloride

InChI

InChI=1S/C7H8BrNO2.ClH/c1-11-4-2-5(8)7(10)6(9)3-4;/h2-3,10H,9H2,1H3;1H

InChI Key

SBKZWTFNHXIAIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)N.Cl

Origin of Product

United States

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